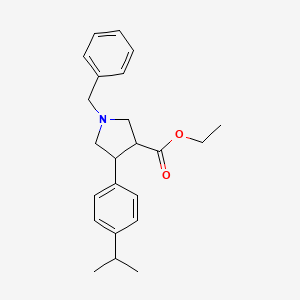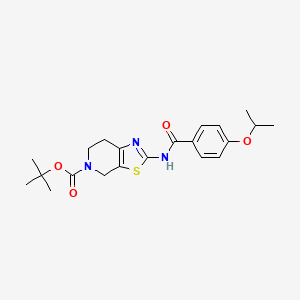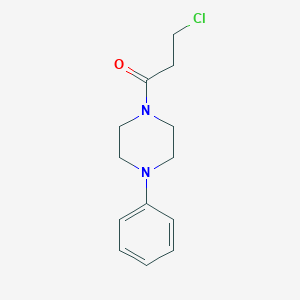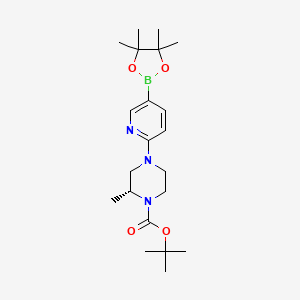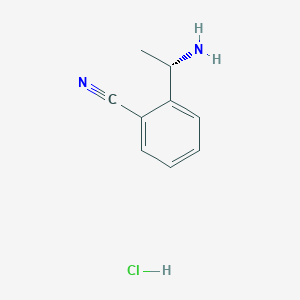![molecular formula C18H17F3N2O B6592741 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole CAS No. 240121-56-6](/img/structure/B6592741.png)
2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole
Vue d'ensemble
Description
2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole involves the inhibition of topoisomerase II activity. This enzyme is essential for the proper replication and segregation of DNA during cell division. By inhibiting the activity of topoisomerase II, the compound prevents the proper functioning of the enzyme, leading to DNA damage and ultimately, cell death. The exact mechanism by which the compound interacts with the enzyme is still under investigation, but it is believed to involve the formation of a stable complex between the compound and the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole are primarily related to its ability to inhibit topoisomerase II activity. This inhibition leads to DNA damage and cell death, which can have both positive and negative effects depending on the context. In the case of cancer cells, the compound's ability to induce cell death is desirable, as it can lead to the elimination of cancerous cells. However, in healthy cells, the compound's effects can be detrimental, leading to cell death and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole for lab experiments is its high potency and selectivity against cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new anticancer therapies. However, the compound's potency can also be a limitation, as it can be difficult to achieve the desired level of inhibition without causing significant damage to healthy cells. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole. One area of research is the development of new anticancer therapies based on the compound's mechanism of action. This could involve the synthesis of analogs with improved potency and selectivity, as well as the investigation of combination therapies with other anticancer drugs. Another area of research is the study of the compound's antimicrobial properties, which could lead to the development of new antibiotics to combat antibiotic-resistant bacterial strains. Finally, the compound's potential applications in materials science, such as in the development of new polymers and coatings, could also be explored.
Méthodes De Synthèse
The synthesis of 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole involves the reaction of 2-naphthoic acid with 1,7-heptanediamine and trifluoroacetic anhydride. The reaction is carried out under reflux conditions in anhydrous dichloromethane, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. In addition to its anticancer properties, 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
7-(1H-benzo[f]benzimidazol-2-yl)-1,1,1-trifluoroheptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)16(24)8-2-1-3-9-17-22-14-10-12-6-4-5-7-13(12)11-15(14)23-17/h4-7,10-11H,1-3,8-9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKSIVBPJLDRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCCCC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180638 | |
| Record name | 1,1,1-Trifluoro-7-(1H-naphth[2,3-d]imidazol-2-yl)-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole | |
CAS RN |
240121-56-6 | |
| Record name | 1,1,1-Trifluoro-7-(1H-naphth[2,3-d]imidazol-2-yl)-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240121-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-7-(1H-naphth[2,3-d]imidazol-2-yl)-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







